molecular formula C11H15N3O4 B2365467 (2S,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-5-yl)-5-oxomorpholine-2-carboxylic acid CAS No. 2044705-46-4

(2S,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-5-yl)-5-oxomorpholine-2-carboxylic acid

Cat. No. B2365467
M. Wt: 253.258
InChI Key: KRLHQJCOCRCHJJ-ZJUUUORDSA-N
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Description

(2S,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-5-yl)-5-oxomorpholine-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development.

Mechanism Of Action

The mechanism of action of (2S,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-5-yl)-5-oxomorpholine-2-carboxylic acid involves the inhibition of enzymes by binding to their active sites. This results in the prevention of the enzymatic reaction, which ultimately leads to the inhibition of the disease-associated process.

Biochemical And Physiological Effects

The biochemical and physiological effects of (2S,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-5-yl)-5-oxomorpholine-2-carboxylic acid depend on the specific enzyme that it inhibits. For example, its inhibitory activity against proteases can lead to the prevention of the degradation of extracellular matrix proteins, which can result in the inhibition of cancer cell invasion and metastasis. Its inhibitory activity against kinases can lead to the prevention of the activation of signaling pathways that are involved in various diseases such as cancer and Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the advantages of (2S,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-5-yl)-5-oxomorpholine-2-carboxylic acid is its high specificity towards enzymes, which makes it a promising candidate for drug development. However, one of the limitations is its low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the study of (2S,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-5-yl)-5-oxomorpholine-2-carboxylic acid. One potential direction is the development of more efficient synthesis methods that can increase the yield of the compound. Another direction is the identification of new enzymes that can be targeted by the compound, which can expand its potential applications in drug development. Additionally, the study of the compound's pharmacokinetics and pharmacodynamics can provide valuable insights into its potential clinical applications.
In conclusion, (2S,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-5-yl)-5-oxomorpholine-2-carboxylic acid is a promising compound that has potential applications in drug development. Its inhibitory activity against enzymes makes it a promising candidate for the treatment of various diseases. The future directions for the study of this compound include the development of more efficient synthesis methods, the identification of new enzymes that can be targeted, and the study of its pharmacokinetics and pharmacodynamics.

Synthesis Methods

The synthesis of (2S,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-5-yl)-5-oxomorpholine-2-carboxylic acid involves a series of chemical reactions. One of the commonly used methods involves the reaction of 4-ethylmorpholine-2,3-dione with 1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then treated with an acid to obtain the desired product.

Scientific Research Applications

(2S,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-5-yl)-5-oxomorpholine-2-carboxylic acid has been extensively studied for its potential applications in drug development. It has been found to exhibit inhibitory activity against various enzymes, including proteases and kinases, which play a crucial role in various diseases such as cancer, Alzheimer's disease, and HIV.

properties

IUPAC Name

(2S,3R)-4-ethyl-3-(2-methylpyrazol-3-yl)-5-oxomorpholine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-3-14-8(15)6-18-10(11(16)17)9(14)7-4-5-12-13(7)2/h4-5,9-10H,3,6H2,1-2H3,(H,16,17)/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLHQJCOCRCHJJ-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(OCC1=O)C(=O)O)C2=CC=NN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@@H]([C@H](OCC1=O)C(=O)O)C2=CC=NN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-5-yl)-5-oxomorpholine-2-carboxylic acid

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